tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and an ethynyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the ethynyl-substituted phenyl derivative, followed by the formation of the pyrazole ring, and finally the esterification to introduce the tert-butyl group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Scientific Research Applications
tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and pyrazole groups can participate in π-π stacking and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and ethynyl-substituted phenyl esters. Examples are:
- tert-Butyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-(3-ethynylphenyl)-1H-imidazol-1-yl)acetate
Uniqueness
tert-Butyl 2-(4-(3-ethynylphenyl)-1H-pyrazol-1-yl)acetate is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of the ethynyl group enhances its potential for electronic interactions, while the pyrazole ring provides a versatile scaffold for further functionalization.
This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
tert-butyl 2-[4-(3-ethynylphenyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-5-13-7-6-8-14(9-13)15-10-18-19(11-15)12-16(20)21-17(2,3)4/h1,6-11H,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDYBLLHXXCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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